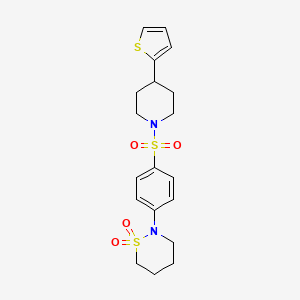

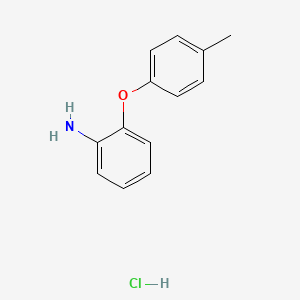

![molecular formula C12H10N4O B3020434 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097928-23-7](/img/structure/B3020434.png)

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds feature a bicyclic system with a bridgehead nitrogen atom and have been explored for various biological activities, including antiviral, antiulcer, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various routes. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media, which is notable for its functional group tolerance and efficiency . Another method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Additionally, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines has been reported using a stereospecific Horner–Emmons reaction . A copper-catalyzed amination leading to complex tetracyclic skeletons has also been described, combining condensation, amination, and cyclization reactions in one pot . Furthermore, a carbonylation approach has been utilized for the regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework is often modified at various positions to enhance biological activity and selectivity. For instance, the introduction of a carbonyl group at the C-3 position is a common modification found in natural products and pharmaceuticals . The structural diversity of these compounds is further expanded through various substitutions, as demonstrated by the synthesis of 3-substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions that are crucial for their functionalization. The regioselective hydrazination reaction is an example of such a transformation that expands the molecular diversity of these compounds . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines is another reaction that leads to the formation of C3-substituted imidazo[1,2-a]pyridines . These reactions are essential for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their structural features. The presence of various substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group has been shown to enhance activity in certain biological assays . The spectral studies, including IR, 1H-NMR, and mass spectrometry, are commonly used to elucidate the structures of synthesized compounds and confirm the presence of desired modifications .

Wirkmechanismus

While the specific mechanism of action for “2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one” is not mentioned in the search results, imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are of great interest as promising objects for the search of antibacterials . The development of more efficient synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Future research could focus on exploring these areas.

Eigenschaften

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-5-3-6-13-16(12)9-10-8-15-7-2-1-4-11(15)14-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSRGBLJNZYNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

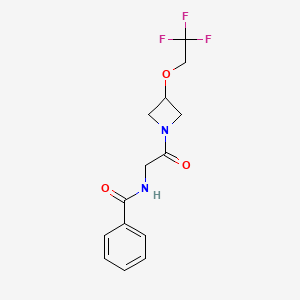

![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)

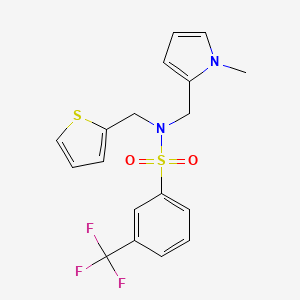

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)

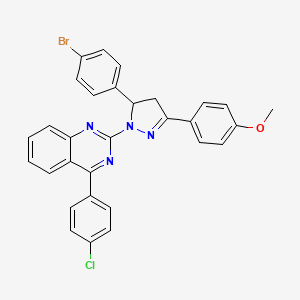

![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)

![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)